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The intricate relationship between acid-suppressive medications and the gut microbiome is a

critical area of research, with significant implications for drug development and clinical practice.

This guide provides an objective comparison of the effects of tegoprazan, a potassium-

competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs) on the gut

microbiota, supported by experimental data.

Introduction to Acid Suppression and Gut
Microbiota
Traditional PPIs, such as rabeprazole and lansoprazole, work by irreversibly inhibiting the

H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a profound reduction in

stomach acid. While effective for treating acid-related disorders, this mechanism can disrupt

the delicate balance of the gut microbiota. The primary mechanism of PPI-induced dysbiosis is

the alteration of the gastric pH, which allows for the survival and translocation of oral bacteria

into the lower gastrointestinal tract. This can lead to a decrease in beneficial bacteria and an

increase in potentially pathogenic organisms.

Tegoprazan, a newer class of acid suppressant, is a P-CAB that competitively and reversibly

inhibits the proton pump. This distinct mechanism of action suggests a potentially different

impact on the gut microbiome compared to traditional PPIs.
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Experimental evidence, primarily from a preclinical study in a mouse model of colitis, indicates

that tegoprazan may have a more favorable profile regarding its impact on gut microbiota

compared to the traditional PPI, rabeprazole.[1][2][3][4][5]

In a dextran sulfate sodium (DSS)-induced colitis mouse model, tegoprazan administration

was shown to alleviate gut dysbiosis, whereas rabeprazole appeared to aggravate it.[1][2][3][4]

[5] Tegoprazan treatment led to an improvement in microbiota diversity and an enrichment of

beneficial bacteria.[1][2][3] Conversely, rabeprazole did not show these protective effects and,

in some instances, exacerbated the negative changes in the gut microbiome composition.[1][2]

[3]

Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study between

tegoprazan and rabeprazole in a DSS-induced colitis mouse model.

Table 1: Effects on Gut Microbiota Diversity and Key Phyla

Parameter Control DSS + Vehicle
DSS +
Tegoprazan

DSS +
Rabeprazole

Shannon

Diversity Index
Higher Lower

Increased vs.

Vehicle

No significant

change vs.

Vehicle

Bacteroidetes

Abundance
High Reduced

Increased vs.

Vehicle

No significant

change vs.

Vehicle

Proteobacteria

Abundance
Low Increased

Reduced vs.

Vehicle

Markedly

Increased vs.

Vehicle

Source: Son et al., 2022.[1][2][3]

Table 2: Relative Abundance of Key Bacterial Species (Fecal Samples)
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Bacterial
Species

Control DSS + Vehicle
DSS +
Tegoprazan

DSS +
Rabeprazole

Bacteroides

vulgatus
~42% ~11% ~29%

No significant

change vs.

Vehicle

Escherichia coli Low Increased
Reduced vs.

Vehicle

Significantly

Increased vs.

Vehicle

Source: Son et al., 2022.[1][2][3]

A study in healthy human adults comparing another P-CAB, vonoprazan, with the traditional

PPI lansoprazole provides further insights. This study found that while both drugs led to an

increase in oral-derived bacteria in the gut, the effect was more pronounced with vonoprazan.

Table 3: Fold Increase in Streptococcus Genus in Healthy Adults

Treatment (4 weeks) Approximate Fold Increase from Baseline

Vonoprazan (20 mg/day) >20-fold

Lansoprazole (30 mg/day) ~5-fold

Source: Otsuka et al., 2017.[6]

Experimental Protocols
Study 1: Tegoprazan vs. Rabeprazole in a DSS-Induced
Colitis Mouse Model

Animal Model: 8-week-old male C57BL/6 mice.

Induction of Colitis: Administration of 2% dextran sulfate sodium (DSS) in drinking water for 5

days, followed by 4 days of regular water.

Treatment Groups:
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Control (no DSS)

DSS + Vehicle (0.5% w/v methylcellulose)

DSS + Tegoprazan (30 mg/kg, administered orally twice daily)

DSS + Rabeprazole (30 mg/kg, administered orally twice daily)

Microbiota Analysis:

Sample Collection: Fecal and cecal tissue samples were collected at the end of the

experiment.

DNA Extraction: Total bacterial DNA was extracted from the samples.

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene

were amplified by PCR and sequenced using the Illumina MiSeq platform.

Data Analysis: The sequencing data was processed to identify bacterial taxa and their

relative abundances. Alpha and beta diversity analyses were performed to assess

changes in the microbial community structure.

Study 2: Vonoprazan vs. Lansoprazole in Healthy Human
Adults

Study Population: Healthy adult volunteers.

Treatment Groups:

Vonoprazan (20 mg once daily, n=9) for 4 weeks.

Lansoprazole (30 mg once daily, n=11) for 4 weeks.

Microbiota Analysis:

Sample Collection: Fecal samples were collected at baseline and after 4 weeks of

treatment.
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16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene was amplified and

sequenced.

Data Analysis: Changes in the relative abundance of bacterial genera were analyzed.

Visualizing the Impact: Signaling Pathways and
Workflows
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Caption: Mechanism of action and differential impact on gut microbiota.
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Caption: General experimental workflow for gut microbiota analysis.

Conclusion
The available evidence, primarily from a preclinical colitis model, suggests that tegoprazan
may have a more favorable impact on the gut microbiota compared to traditional PPIs like

rabeprazole.[1][2][3][4][5] Tegoprazan appears to mitigate the dysbiosis associated with acid

suppression and may even promote the growth of beneficial bacteria.[1][2][3][4][5] While data

from human studies on tegoprazan is still limited, comparative studies with other P-CABs

support the notion that this class of drugs may have a distinct, and in some aspects more

pronounced, effect on the gut microbiome than traditional PPIs.[6]

For researchers and drug development professionals, these findings highlight the importance

of considering the gut microbiome as a key factor in the safety and efficacy profiles of acid-

suppressive medications. Further clinical studies are warranted to fully elucidate the long-term

consequences of tegoprazan on the human gut microbiota in both healthy individuals and

patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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